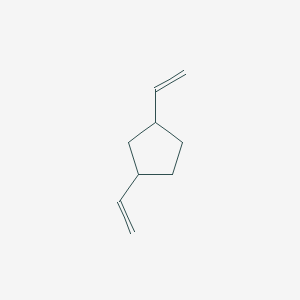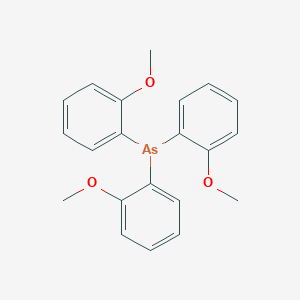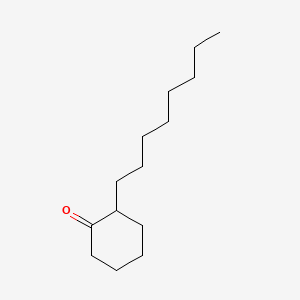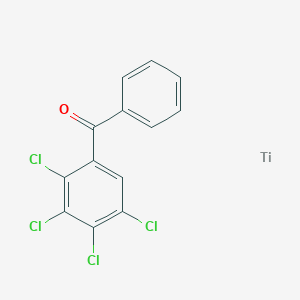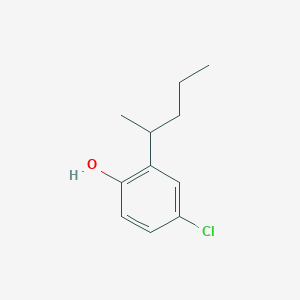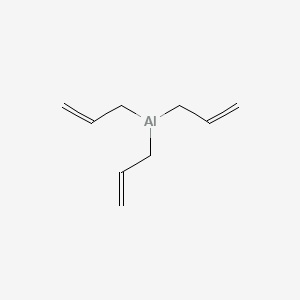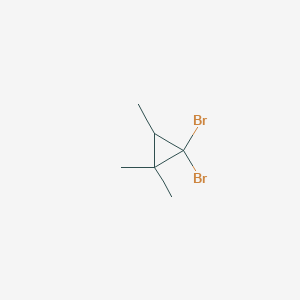
1,1-Dibromo-2,2,3-trimethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2,2,3-trimethylcyclopropane is a halogenated cyclopropane derivative with the molecular formula C6H10Br2. This compound is characterized by the presence of two bromine atoms and three methyl groups attached to a cyclopropane ring. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity due to the strained three-membered ring structure.
Méthodes De Préparation
The synthesis of 1,1-Dibromo-2,2,3-trimethylcyclopropane typically involves the bromination of 2,2,3-trimethylcyclopropane. One common method includes the reaction of 2,2,3-trimethylcyclopropane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo compound.
Analyse Des Réactions Chimiques
1,1-Dibromo-2,2,3-trimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dibromo-2,2,3-trimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although specific applications are not yet well-established.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2,2,3-trimethylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The compound can undergo homolytic or heterolytic cleavage of the carbon-bromine bonds, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical reactions, including substitution, elimination, and addition reactions.
Comparaison Avec Des Composés Similaires
1,1-Dibromo-2,2,3-trimethylcyclopropane can be compared with other halogenated cyclopropane derivatives such as:
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: This compound has similar reactivity but contains additional chlorine atoms, which can influence its chemical behavior.
1,1,2-Trimethylcyclopropane: Lacks the bromine atoms and thus has different reactivity and applications.
1,1-Dichloro-2,2,3-trimethylcyclopropane: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
21960-71-4 |
|---|---|
Formule moléculaire |
C6H10Br2 |
Poids moléculaire |
241.95 g/mol |
Nom IUPAC |
1,1-dibromo-2,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H10Br2/c1-4-5(2,3)6(4,7)8/h4H,1-3H3 |
Clé InChI |
HUFKEVLMZUWLLK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1(Br)Br)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


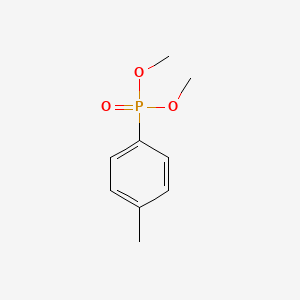
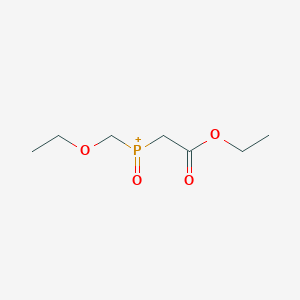
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
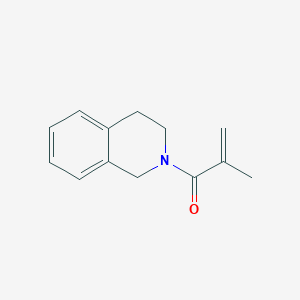


![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
